molecular formula C9H9ClO3 B1317639 Methyl 3-chloro-5-methoxybenzoate CAS No. 96826-41-4

Methyl 3-chloro-5-methoxybenzoate

Cat. No.: B1317639
CAS No.: 96826-41-4
M. Wt: 200.62 g/mol
InChI Key: CDPLBAAUZDLTES-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methoxybenzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 5-position. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

Methyl 3-chloro-5-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In studies involving enzyme inhibition and receptor binding assays, where it serves as a model compound to understand the interaction of similar structures with biological targets.

    Medicine: Potential use in the development of new therapeutic agents due to its structural similarity to biologically active compounds.

    Industry: Used in the manufacture of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Safety and Hazards

The safety information available indicates that Methyl 3-chloro-5-methoxybenzoate may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust, mist, or spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-5-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the chlorination of methyl 5-methoxybenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to prevent over-chlorination and to ensure the selective substitution at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification by distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-5-methoxybenzoic acid and methanol in the presence of aqueous base or acid.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are used under controlled temperature conditions.

Major Products Formed

    Nucleophilic Substitution: Products such as 3-amino-5-methoxybenzoate or 3-thio-5-methoxybenzoate.

    Ester Hydrolysis: 3-chloro-5-methoxybenzoic acid and methanol.

    Electrophilic Aromatic Substitution: Products like 3-chloro-5-methoxy-2-nitrobenzoate or 3-chloro-5-methoxybenzenesulfonic acid.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and methoxy substituents on the benzene ring can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-4-methoxybenzoate
  • Methyl 3-chloro-2-methoxybenzoate
  • Methyl 3-chloro-5-hydroxybenzoate

Uniqueness

Methyl 3-chloro-5-methoxybenzoate is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can alter the compound’s electronic properties, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

methyl 3-chloro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPLBAAUZDLTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542007
Record name Methyl 3-chloro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96826-41-4
Record name Methyl 3-chloro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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